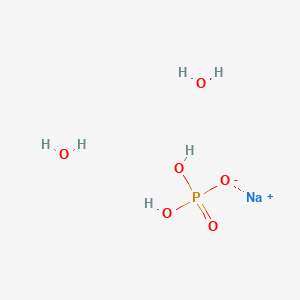

Sodium dihydrogen phosphate dihydrate

描述

Sodium dihydrogen phosphate dihydrate, also known as monosodium phosphate dihydrate, is an inorganic compound with the chemical formula NaH₂PO₄·2H₂O. It is a white, crystalline powder that is highly soluble in water. This compound is widely used in various scientific and industrial fields due to its ability to release phosphate ions in aqueous solutions .

准备方法

Synthetic Routes and Reaction Conditions: Sodium dihydrogen phosphate dihydrate is primarily prepared by the neutralization of phosphoric acid with sodium hydroxide. The reaction involves the following steps: [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ] This reaction is typically carried out in an aqueous solution, and the resulting sodium dihydrogen phosphate is then crystallized to obtain the dihydrate form .

Industrial Production Methods: Industrial production of this compound can also involve the reaction of phosphoric acid with sodium carbonate or sodium bicarbonate. The reaction with sodium carbonate is as follows: [ \text{H₃PO₄} + \text{Na₂CO₃} \rightarrow 2\text{NaH₂PO₄} + \text{CO₂} + \text{H₂O} ] This method is efficient and widely used in large-scale production .

化学反应分析

Types of Reactions: Sodium dihydrogen phosphate dihydrate undergoes various chemical reactions, including:

Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form disodium phosphate and water. [ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]

Reaction with Acids: It reacts with strong acids like hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH₂PO₄} + \text{HCl} \rightarrow \text{H₃PO₄} + \text{NaCl} ]

Common Reagents and Conditions:

Bases: Sodium hydroxide, potassium hydroxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed:

- Disodium phosphate (Na₂HPO₄)

- Phosphoric acid (H₃PO₄)

- Sodium chloride (NaCl)

科学研究应用

Food Industry

Sodium dihydrogen phosphate dihydrate is widely used as a food additive due to its properties as an emulsifier, thickening agent, and pH regulator. Its applications include:

- Emulsification : It helps in stabilizing emulsions in processed cheese and other dairy products.

- Thickening Agent : Used in baked goods to improve texture.

- pH Control : It regulates acidity levels in various food products, enhancing flavor and preservation.

Case Study: Use in Processed Cheese

Research indicates that sodium dihydrogen phosphate is essential in processed cheese formulations, where it maintains the desired texture and prevents separation of fats and proteins .

Pharmaceuticals

In the pharmaceutical sector, this compound serves multiple roles:

- Electrolyte Replenisher : It is utilized in intravenous solutions to restore electrolyte balance in patients.

- Laxative : The compound is effective as an osmotic laxative for bowel preparation before medical procedures such as colonoscopy.

- Urinary Acidifier : It aids in preventing kidney stones by acidifying urine.

Case Study: Efficacy as a Laxative

A clinical study demonstrated that sodium phosphate enemas resulted in significant increases in serum phosphate levels while maintaining patient safety when used under medical supervision .

Biochemistry and Molecular Biology

This compound is commonly used as a buffer in biochemical applications:

- Buffering Capacity : It maintains pH stability during biochemical reactions, crucial for enzyme activity.

- Chromatography : Employed in downstream processing of biomolecules to facilitate purification processes.

Data Table: Buffering Capacity Comparison

| Buffer System | pH Range | Application |

|---|---|---|

| Sodium Dihydrogen Phosphate | 6.0 - 8.0 | Protein purification |

| Phosphate Buffer Saline (PBS) | 7.2 - 7.6 | Cell culture medium |

| Tris-HCl | 7.5 - 9.0 | Molecular biology applications |

Water Treatment

This compound is also significant in water treatment processes:

- Sequestrant : It helps remove metal ions from water, preventing scale formation.

- pH Regulation : Used to adjust the pH of water systems for optimal treatment conditions.

Case Study: Water Treatment Efficacy

Studies have shown that sodium dihydrogen phosphate effectively reduces hardness in water by precipitating calcium and magnesium ions, thus improving water quality for industrial applications .

Research Applications

Recent research has explored innovative uses of this compound:

- Phase Change Materials : Investigations into its thermal properties suggest potential applications in energy storage systems due to its ability to undergo phase changes at specific temperatures .

作用机制

The mechanism of action of sodium dihydrogen phosphate dihydrate involves its ability to release phosphate ions in aqueous solutions. These phosphate ions can participate in various biochemical and chemical processes. In biological systems, it acts as a buffering agent, maintaining the pH of solutions. In medical applications, it increases fluid content in the intestines, aiding in bowel movements .

相似化合物的比较

- Disodium phosphate (Na₂HPO₄)

- Trisodium phosphate (Na₃PO₄)

- Monopotassium phosphate (KH₂PO₄)

Comparison:

- Disodium phosphate (Na₂HPO₄): Unlike sodium dihydrogen phosphate dihydrate, disodium phosphate is less acidic and is often used in conjunction with sodium dihydrogen phosphate to create buffer solutions with specific pH values .

- Trisodium phosphate (Na₃PO₄): This compound is more alkaline and is used in cleaning agents and detergents.

- Monopotassium phosphate (KH₂PO₄): Similar to this compound, it is used as a buffering agent but contains potassium instead of sodium, making it suitable for different applications .

This compound stands out due to its versatility and wide range of applications in various fields, making it an essential compound in both scientific research and industrial processes.

生物活性

Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) is a versatile compound with significant biological activity, widely utilized in various scientific and medical applications. This article explores its properties, uses, and biological implications, drawing on diverse research findings and case studies.

This compound appears as colorless or white crystals and has a molecular weight of 156.01 g/mol. It is highly soluble in water, with a solubility of approximately 850 g/L at 20°C, and exhibits a pH range of 4.1 to 4.7 in solution . The compound is stable under ambient conditions but decomposes upon heating .

| Property | Value |

|---|---|

| Molecular Formula | NaH₂PO₄·2H₂O |

| Molecular Weight | 156.01 g/mol |

| Appearance | Colorless or white crystals |

| Solubility | 850 g/L (water) |

| pH | 4.1 - 4.7 |

| Melting Point | 60 °C |

| Density | 1.915 g/cm³ |

Buffering Agent

One of the primary uses of this compound is as a buffering agent in biological and biochemical applications. It plays a crucial role in maintaining pH stability during various laboratory processes, including molecular biology techniques and chromatography . Its buffering capacity is essential for the purification of biomolecules such as antibodies, where maintaining optimal pH conditions is critical for protein stability and activity .

Nutritional Supplement

In the food industry, sodium dihydrogen phosphate is utilized as an acidity regulator and nutritional supplement. It serves as a source of phosphate, which is vital for various biological functions including energy metabolism and cellular signaling . Additionally, it is used in cattle feed to enhance nutrient absorption and improve growth rates .

Laxative

The compound has been employed as a laxative in medical formulations, often in combination with other sodium phosphates. Its osmotic properties help draw water into the intestines, promoting bowel movements .

Anti-Inflammatory and Antioxidant Activities

Recent studies have investigated the anti-inflammatory and antioxidant properties of this compound. In one study, the compound was part of a formulation that demonstrated significant antioxidant activity through various assays, including DPPH and FRAP assays . The results indicated that sodium dihydrogen phosphate could effectively scavenge free radicals, which are implicated in numerous inflammatory diseases.

Stability in Biopharmaceuticals

Research has shown that this compound contributes to the stability of monoclonal antibodies in solid formulations. In formulations containing this compound, antibodies exhibited enhanced stability under various storage conditions, highlighting its role in biopharmaceutical applications . This stability is critical for ensuring the efficacy of therapeutic proteins during storage and transport.

属性

CAS 编号 |

13472-35-0 |

|---|---|

分子式 |

H5NaO5P |

分子量 |

139.00 g/mol |

IUPAC 名称 |

sodium;dihydrogen phosphate;dihydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI 键 |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

手性 SMILES |

O.O.OP(=O)(O)[O-].[Na+] |

规范 SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

13472-35-0 |

相关CAS编号 |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

同义词 |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium dihydrogen phosphate dihydrate?

A1: The molecular formula is NaH2PO4·2H2O, and its molecular weight is 156.01 g/mol.

Q2: What is the crystal structure of this compound?

A2: this compound crystallizes in the orthorhombic space group P212121. [] The crystal structure is characterized by a distorted diamond-type framework formed by P tetrahedra linked by hydrogen bonds. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Several techniques can be employed, including:

- X-ray diffraction (XRD): Provides information about the crystal structure and phase identification. [, , ]

- Fourier transform infrared spectroscopy (FT-IR): Identifies functional groups and analyzes chemical bonding within the molecule. [, , ]

- Electron paramagnetic resonance (EPR): Useful for studying materials doped with paramagnetic ions like vanadyl. [, ]

Q4: Is this compound stable in aqueous solutions?

A4: Yes, it is soluble in water and forms stable solutions. The pH of the solution can influence its stability and behavior.

Q5: What factors can affect the stability of this compound?

A5: Factors influencing stability include:

Q6: What are some common applications of this compound?

A6: This compound finds use in:

- Buffer solutions: Commonly used in biological and chemical research to maintain a stable pH. [, , ]

- Food industry: Acts as an acidity regulator, emulsifier, and leavening agent. []

- Pharmaceuticals: Utilized in some pharmaceutical formulations as a buffering agent. [, ]

- Material science: A precursor in the synthesis of hydroxyapatite, a biocompatible material for various applications. [, , , ]

Q7: How is this compound used in the synthesis of hydroxyapatite?

A7: It serves as a source of phosphate ions. In combination with a calcium source, it allows for the controlled precipitation of hydroxyapatite, which can be further processed to obtain desired material properties. [, , ]

Q8: What analytical techniques are used to quantify this compound?

A8: High-performance liquid chromatography (HPLC) is frequently employed for quantitative analysis, often coupled with UV detection. [, , , ]

Q9: What are the key considerations for validating an analytical method for this compound?

A9: Validation should encompass parameters such as:

- Accuracy: The method's closeness to the true value. []

- Precision: The degree of agreement among repeated measurements. []

- Specificity: The ability to differentiate the target compound from other components in the sample. []

- Linearity: The method's response over a range of concentrations. []

Q10: What are some areas of ongoing research related to this compound?

A10: Current research interests include:

- Improving hydroxyapatite synthesis: Exploring novel synthesis routes and optimizing parameters to tailor the properties of hydroxyapatite materials for specific biomedical applications. [, , ]

- Developing sustainable and green chemistry approaches: Investigating environmentally friendly methods for the production and utilization of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。